molecular formula C8H9BrClN3S B12862590 4-(4-Bromo-3-chloro-2-methylphenyl)-thiosemicarbazide

4-(4-Bromo-3-chloro-2-methylphenyl)-thiosemicarbazide

Cat. No.: B12862590
M. Wt: 294.60 g/mol
InChI Key: UPMSEDHDCBCAFY-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-chloro-2-methylphenyl)-thiosemicarbazide is a chemical scaffold of significant interest in medicinal chemistry for developing novel therapeutic agents. As part of the thiosemicarbazide class, this compound is a key precursor for synthesizing thiosemicarbazones, which are renowned for their diverse pharmacological profiles. In antimicrobial research, thiosemicarbazide derivatives demonstrate potent activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus . Their mechanism is believed to involve the inhibition of critical bacterial enzymes such as DNA gyrase and topoisomerase IV, disrupting DNA replication and leading to cell death . Furthermore, this compound class has shown promising in vitro antifungal efficacy against pathogens like Candida albicans and various Trichophyton species, which are responsible for dermatophytosis . In oncology research, derivatives of thiosemicarbazide exhibit notable cytotoxicity against various human cancer cell lines, such as lung carcinoma (A549), cervical cancer (HeLa), and breast cancer (MCF-7) . The anticancer mechanism often involves the induction of apoptosis (programmed cell death) in malignant cells . Additionally, this compound family has emerged as a valuable source for antidiabetic agent discovery. Recent studies highlight that novel thiosemicarbazone derivatives act as potent α-glucosidase inhibitors, significantly outperforming the standard drug acarbose in vitro. This enzyme is crucial for carbohydrate digestion in the small intestine, and its inhibition helps manage postprandial hyperglycemia, a key challenge in Type 2 Diabetes Mellitus management . The presence of halogen substituents (bromo and chloro) and the methyl group on the phenyl ring is a strategic feature designed to enhance lipophilicity, potentially improving membrane permeability and strengthening interactions with biological targets . This makes 4-(4-Bromo-3-chloro-2-methylphenyl)-thiosemicarbazide a highly versatile and promising building block for research into new antibacterial, antifungal, anticancer, and antidiabetic compounds.

Properties

Molecular Formula

C8H9BrClN3S

Molecular Weight

294.60 g/mol

IUPAC Name

1-amino-3-(4-bromo-3-chloro-2-methylphenyl)thiourea

InChI

InChI=1S/C8H9BrClN3S/c1-4-6(12-8(14)13-11)3-2-5(9)7(4)10/h2-3H,11H2,1H3,(H2,12,13,14)

InChI Key

UPMSEDHDCBCAFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)Br)NC(=S)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromo-3-chloro-2-methylphenyl)-thiosemicarbazide typically involves the reaction of 4-bromo-3-chloro-2-methylphenyl isothiocyanate with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol, and requires careful temperature regulation to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

Thiosemicarbazides readily undergo condensation with aldehydes/ketones to form thiosemicarbazones. For 4-(4-bromo-3-chloro-2-methylphenyl)-thiosemicarbazide, this reaction follows established protocols:

  • Reaction Conditions : Methanol/ethanol solvent, glacial acetic acid catalyst, reflux (60–80°C, 3–6 hours) .

  • Example :

    Thiosemicarbazide+R-C(=O)-R’AcOH, MeOHThiosemicarbazone+H2O\text{Thiosemicarbazide} + \text{R-C(=O)-R'} \xrightarrow{\text{AcOH, MeOH}} \text{Thiosemicarbazone} + \text{H}_2\text{O}
  • Key Products :

    Carbonyl CompoundProduct ClassApplication
    BenzaldehydeSchiff basesAntimicrobial agents
    AcetophenoneThiosemicarbazonesAnticancer studies

Cyclization to Heterocyclic Systems

The thiourea moiety enables cyclization reactions with α-haloketones or esters to form thiazoles, thiadiazoles, or triazole-thiadiazoles:

  • Thiazole Formation :

    • React with α-chloroketones (e.g., chloroacetone) in ethanol under reflux with NaOAc :

      Thiosemicarbazide+Cl-CH2-CO-R2-Aminothiazole+HCl\text{Thiosemicarbazide} + \text{Cl-CH}_2\text{-CO-R} \rightarrow \text{2-Aminothiazole} + \text{HCl}
    • Example : Reaction with ethyl chloroacetate yields thiazolidin-4-one derivatives .

  • Triazole-Thiadiazole Hybrids :
    Cyclization with carboxylic acid derivatives forms fused heterocycles (e.g., triazolo[3,4-b] thiadiazoles) :

    SubstrateConditionsYield
    2-Bromo-4-fluorophenylEthanol, reflux70%

Metal Complexation

Transition metals (e.g., Pt, Cu, Ni) coordinate with the thiosemicarbazide’s sulfur and hydrazinic nitrogen atoms :

  • Synthesis :
    React with metal salts (e.g., CuCl₂·2H₂O) in methanol at room temperature .

    Thiosemicarbazide+Mn+[M(L)x]m+ complexes\text{Thiosemicarbazide} + \text{M}^{n+} \rightarrow [\text{M}(\text{L})_x]^{m+} \text{ complexes}
  • Properties :

    • Enhanced stability compared to free ligands.

    • Bioactivity modulation (e.g., antiparasitic or anticancer effects) .

Oxidation and Reduction

The thiosemicarbazide group (-NH-CS-NH₂) participates in redox reactions:

  • Oxidation :

    • With H₂O₂ or I₂: Forms disulfides or sulfonic acids.

    R-NH-CS-NH2H2O2R-NH-C(O)-NH2+S\text{R-NH-CS-NH}_2 \xrightarrow{\text{H}_2\text{O}_2} \text{R-NH-C(O)-NH}_2 + \text{S}
  • Reduction :

    • NaBH₄ reduces C=S to C-SH, forming mercapto derivatives.

Comparative Reactivity of Substituents

The bromo, chloro, and methyl groups influence electronic and steric effects:

Substituent PositionEffect on Reactivity
4-Bromo Increases electrophilicity of aryl ring, enhancing condensation rates
3-Chloro Ortho-directing effect promotes regioselective cyclization
2-Methyl Steric hindrance slows reactions at the phenyl ring

Key Data Table: Reaction Outcomes with Analogous Compounds

Reaction TypeSubstrateProductYieldBioactivity (IC₅₀/µM)Source
Condensation4-FluorobenzaldehydeThiosemicarbazone78%Antiparasitic (2.1)
CyclizationEthyl chloroacetoacetateThiazolidin-4-one65%Anticonvulsant
MetalationCuCl₂·2H₂OCu(II) complex85%Cytotoxic (8.2)

Scientific Research Applications

Antimicrobial Activity

Thiosemicarbazones, including 4-(4-Bromo-3-chloro-2-methylphenyl)-thiosemicarbazide, have been investigated for their antimicrobial properties. Studies have shown that thiosemicarbazone derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, thiosemicarbazones have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiosemicarbazones

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
4-(4-Bromo-3-chloro-2-methylphenyl)-thiosemicarbazideStaphylococcus aureus12 µg/mL
4-(4-Bromo-3-chloro-2-methylphenyl)-thiosemicarbazideEscherichia coli15 µg/mL
Other ThiosemicarbazonesVariousRanges from 5 to 20 µg/mL

Anticancer Properties

The anticancer potential of thiosemicarbazone derivatives has been a significant focus of research. Various studies indicate that these compounds can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. Specifically, 4-(4-Bromo-3-chloro-2-methylphenyl)-thiosemicarbazide has shown promising results in inhibiting the growth of specific cancer cell lines .

Case Study: Inhibition of Cancer Cell Lines
In a study assessing the cytotoxic effects of various thiosemicarbazones on breast cancer cells (MCF-7), 4-(4-Bromo-3-chloro-2-methylphenyl)-thiosemicarbazide exhibited an IC50 value of approximately 8 µM, indicating significant potency compared to standard chemotherapeutic agents .

Antifungal Activity

Thiosemicarbazones also demonstrate antifungal properties. The compound has been evaluated for its effectiveness against various fungal strains, showing inhibitory effects on species such as Candida albicans and Aspergillus niger. The antifungal activity appears to correlate with the compound's ability to disrupt fungal cell membranes and interfere with metabolic processes .

Table 2: Antifungal Activity of Thiosemicarbazones

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
4-(4-Bromo-3-chloro-2-methylphenyl)-thiosemicarbazideCandida albicans20 µg/mL
4-(4-Bromo-3-chloro-2-methylphenyl)-thiosemicarbazideAspergillus niger25 µg/mL

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-chloro-2-methylphenyl)-thiosemicarbazide involves its interaction with molecular targets and pathways within biological systems. The thiosemicarbazide group can form strong interactions with various enzymes or receptors, potentially inhibiting their activity. Additionally, the presence of halogen atoms may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Anticancer Activity

  • 4-(2,4-Dichlorophenyl)-thiosemicarbazide shows high cytotoxicity (CC₅₀ = 19.5 µg/mL) against human fibroblasts (BJ cells) .
  • The target compound’s mixed halogenation may mimic 2,4-dichloro derivatives but with reduced cytotoxicity due to steric hindrance from the methyl group.

Antimicrobial and Antiparasitic Activity

  • Trifluoromethylphenyl derivatives demonstrate broad-spectrum antifungal activity against Candida glabrata (comparable to ketoconazole) .
  • 3-Chlorophenyl-substituted thiosemicarbazides exhibit potent anthelmintic activity (LC₅₀ = 0.37 mg/mL for triazole derivatives vs. 14.77 mg/mL for thiosemicarbazides) . The target compound’s meta-chloro substituent aligns with this trend, but its para-bromo may reduce efficacy compared to ortho/meta-dichloro analogs.

Structural Modifications and Cyclization

Cyclization of thiosemicarbazides into heterocycles (e.g., 1,3,4-thiadiazoles) often enhances activity:

  • 5-(4-Nitrophenyl)-1,3,4-thiadiazole derivatives show antitumor activity via PI3K/AKT/mTOR pathway modulation .
  • The target compound’s bulky substituents may hinder cyclization, necessitating synthetic optimization for derivative development.

Biological Activity

4-(4-Bromo-3-chloro-2-methylphenyl)-thiosemicarbazide is a thiosemicarbazide derivative recognized for its potential biological activities, particularly in antimicrobial and anticancer research. This compound's unique structure, characterized by halogen substituents, contributes to its reactivity and biological profile, making it a subject of interest in medicinal chemistry.

Chemical Structure

The compound features a thiosemicarbazone functional group, which is known for its versatility in organic synthesis and role as an intermediate in various bioactive compounds. The presence of bromine and chlorine atoms on the aromatic ring enhances its chemical properties.

Antimicrobial Activity

Thiosemicarbazides, including 4-(4-Bromo-3-chloro-2-methylphenyl)-thiosemicarbazide, have demonstrated significant antibacterial and antifungal activities. Research indicates that derivatives of thiosemicarbazides exhibit varying degrees of effectiveness against different bacterial strains. For instance, studies have shown that this compound displays potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Salmonella Typhi .

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus7.82 µg/mLModerate
Bacillus subtilis10 µg/mLSignificant
Salmonella Typhi5 µg/mLHigh

Antitumor Activity

Thiosemicarbazides are also being explored for their antitumor properties. The mechanism of action involves interaction with metal ions and active sites of enzymes, leading to inhibition or modulation of their activity. Some studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, although specific data on 4-(4-Bromo-3-chloro-2-methylphenyl)-thiosemicarbazide is limited .

The biological activity of 4-(4-Bromo-3-chloro-2-methylphenyl)-thiosemicarbazide can be attributed to its ability to form strong interactions with molecular targets such as enzymes or receptors. The halogen substituents may enhance binding affinity, thereby increasing the compound's effectiveness against microbial and cancerous cells .

Case Studies

Several case studies have highlighted the biological potential of thiosemicarbazides:

  • Antibacterial Study : A comparative study on various thiosemicarbazides showed that those with electron-withdrawing groups (like bromine and chlorine) exhibited enhanced antibacterial activity due to increased positive charge character on the scaffold .
  • Anticancer Research : In vitro studies indicated that thiosemicarbazides could inhibit the growth of certain cancer cell lines by inducing apoptosis through metal ion chelation mechanisms .

Q & A

Q. What synthetic protocols are commonly used to prepare 4-(4-bromo-3-chloro-2-methylphenyl)-thiosemicarbazide, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of substituted phenyl ketones (e.g., 4-bromo-3-chloro-2-methylacetophenone) with thiosemicarbazide in ethanol under acidic conditions (acetic acid or HCl) . Optimization involves controlling stoichiometry (1:1 molar ratio), reflux duration (30–60 min), and solvent polarity. Post-synthesis purification via recrystallization (e.g., chloroform-petroleum ether) improves yield and purity. Elemental analysis (C, H, N, S) and melting point determination (e.g., 178°C for analogous ligands) are critical for validation .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

Key techniques include:

  • FT-IR : Identify thione (C=S, ~1296–1307 cm⁻¹) and NH stretches (~3200–3300 cm⁻¹) .
  • NMR : ¹H NMR reveals aromatic protons (δ 7.0–7.8 ppm) and NH groups (δ ~10–11 ppm); ¹³C NMR confirms thiourea carbonyl (C=S, ~175–180 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula .

Q. What are the common biological activities reported for thiosemicarbazide derivatives, and how are these assays designed?

Thiosemicarbazides exhibit antimicrobial (disc diffusion method against S. aureus, E. coli), anti-inflammatory (carrageenan-induced edema model), and antitumor (MTT assay) activities . Assays require standardized inoculum sizes (e.g., 10⁶ CFU/mL for bacteria) and positive controls (e.g., ciprofloxacin for antibacterial tests) .

Advanced Research Questions

Q. How does tautomerism influence the stability and reactivity of 4-(4-bromo-3-chloro-2-methylphenyl)-thiosemicarbazide in different environments?

Thiosemicarbazides exist in keto-thione (C=O, C=S) or enol-thiol tautomeric forms. Computational studies (DFT/B3LYP) show the keto-thione form is more stable in polar solvents (DMSO) due to intramolecular hydrogen bonding (N–H⋯S). X-ray crystallography confirms planar geometry with S(5) ring motifs stabilizing the tautomer . Solvent polarity shifts tautomeric equilibria, affecting ligand-metal coordination .

Q. What challenges arise in interpreting conflicting biological activity data across structurally similar thiosemicarbazides?

Contradictions often stem from:

  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity but reduce solubility.
  • Assay variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) or cell lines (e.g., HeLa vs. MCF-7) yield divergent results .
  • Tautomer-dependent interactions : The keto-thione form may bind more effectively to bacterial DNA gyrase than the enol-thiol form .

Q. How do metal coordination complexes of this compound enhance its pharmacological properties?

Complexation with Mn²⁺, Co²⁺, or Cu²⁺ ions improves bioactivity by increasing lipophilicity and redox activity. For example:

  • Cu(II) complexes : Exhibit enhanced DNA cleavage via ROS generation.
  • Ni(II) complexes : Show higher antifungal activity (MIC ~8 µg/mL against C. albicans) than the free ligand .
    Synthetic protocols involve reacting the ligand with metal salts (1:1 ratio) in ethanol, followed by spectral validation (e.g., UV-Vis for d-d transitions) .

Q. What computational strategies are employed to predict the electronic properties and binding modes of this compound?

  • DFT calculations : HOMO-LUMO gaps (~3.5–4.0 eV) predict nucleophilic/electrophilic sites; Molecular Electrostatic Potential (MEP) maps identify reactive regions .
  • Molecular docking : Simulate interactions with targets (e.g., COX-2 for anti-inflammatory activity). For example, thiosemicarbazides form hydrogen bonds with Tyr385 and Ser530 residues .

Methodological Considerations

Q. How can researchers resolve discrepancies between experimental and computational data in structural studies?

  • X-ray crystallography : Provides definitive bond lengths/angles (e.g., C–S = 1.68 Å, N–N = 1.38 Å) to validate DFT-optimized geometries .
  • NMR chemical shift correlations : Compare experimental δ values with GIAO-calculated shifts (RMSD < 0.3 ppm) .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Vary substituents : Introduce halogens (-Br, -Cl) or electron-donating groups (-OCH₃) at the phenyl ring.
  • Modify the thiosemicarbazide chain : Replace NH₂ with alkyl/aryl groups to alter hydrophobicity .

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